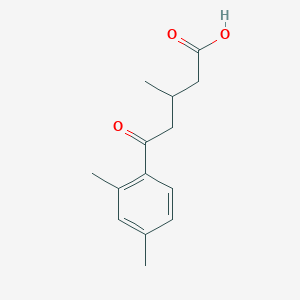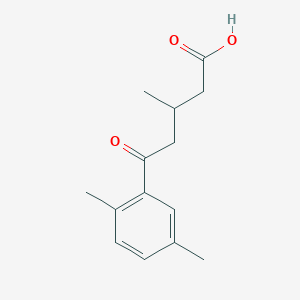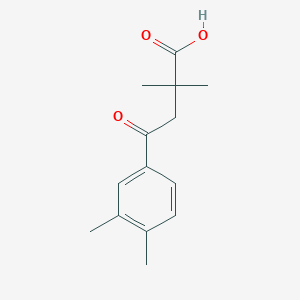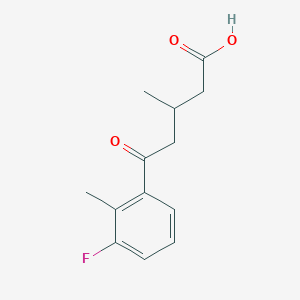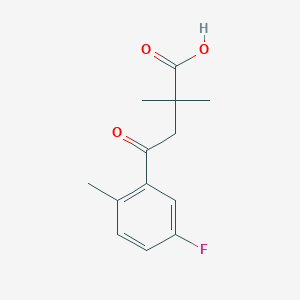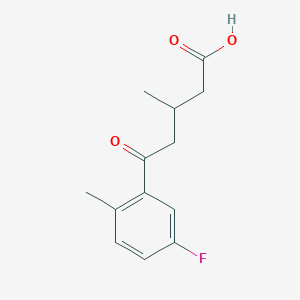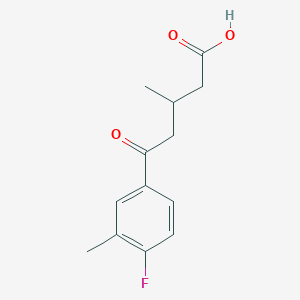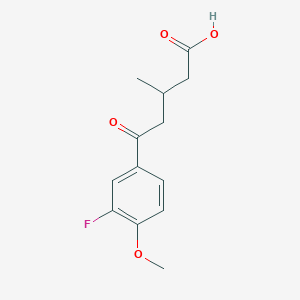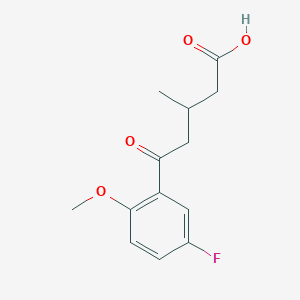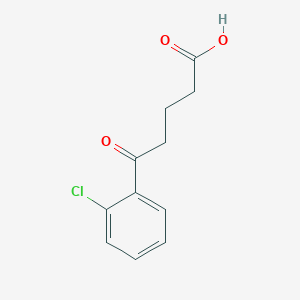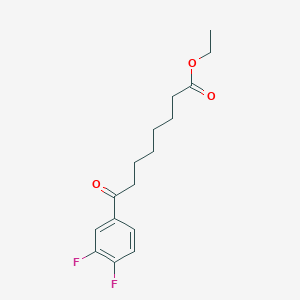
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Vue d'ensemble
Description
Ethyl (3,4-difluorophenyl)(oxo)acetate is a compound with the CAS Number: 73790-05-3 . It has a molecular weight of 214.17 and its IUPAC name is ethyl (3,4-difluorophenyl)(oxo)acetate . It is stored at ambient temperature and is in liquid-oil form .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the synthesis of related compounds. For example, an enzymatic process has been developed for the preparation of (1 R ,2 R )-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester . Also, the use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is being explored .Molecular Structure Analysis
The molecular structure of the related compound Ethyl (3,4-difluorophenyl)(difluoro)acetate has a molecular formula of C10H8F4O2 .Chemical Reactions Analysis
Although specific chemical reactions involving “this compound” were not found, there are studies on the Dimroth rearrangement in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound Ethyl (3,4-difluorophenyl)(oxo)acetate include a molecular weight of 214.17 and it is in liquid-oil form .Applications De Recherche Scientifique
Chiral Intermediate for Pharmaceutical Synthesis
One significant application of compounds related to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is in pharmaceutical synthesis. For instance, a ketoreductase (KRED) named KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate for the synthesis of Ticagrelor, which is used for treating acute coronary syndromes. This enzymatic process proved to be green and environmentally sound, with high productivity and potential for industrial applications (Guo et al., 2017).
Synthesis of Hydroxy-γ-decalactone
In another application, the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast at pH 4.0 yielded a product with high diastereoselectivity and enantioselectivity. This product was then conveniently converted to (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis of Epoxyoctanal
Additionally, the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate with baker’s yeast led to the synthesis of ethyl 3-chloro-2-hydroxyoctanoate, a key intermediate for producing (2R,3S)-2,3-Epoxyoctanal, an essential compound for the synthesis of 14,15-Leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).
Polymorphism Study in Pharmaceutical Compounds
The compound also finds relevance in studying polymorphism in pharmaceuticals. A study characterized two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Mode of Action
It is suggested that similar compounds act by inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway . This inhibition could be due to the compound’s interaction with specific receptors or enzymes, leading to a change in the cell’s biochemical processes.
Biochemical Pathways
Similar compounds have been shown to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cell survival, inflammation, and immune responses.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Analyse Biochimique
Biochemical Properties
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the difluorophenyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZULFDVANCKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645583 | |
| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-31-3 | |
| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




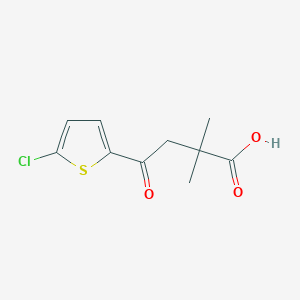
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
